N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-2-(thiophen-2-yl)acetamide
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Overview
Description
N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-2-(thiophen-2-yl)acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. The compound consists of a cyclohexyl ring substituted with a pyrimidin-2-yloxy group and a thiophen-2-ylacetamide moiety, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-2-(thiophen-2-yl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the cyclohexyl intermediate: The cyclohexyl ring is functionalized with a pyrimidin-2-yloxy group through a nucleophilic substitution reaction.
Introduction of the thiophen-2-yl group: The thiophen-2-yl group is introduced via a coupling reaction, such as a Suzuki or Stille coupling.
Acetamide formation: The final step involves the formation of the acetamide moiety through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can produce a variety of substituted analogs.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has been investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to evaluate its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique properties make it a candidate for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-((1r,4r)-4-(pyrimid
Properties
IUPAC Name |
N-(4-pyrimidin-2-yloxycyclohexyl)-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c20-15(11-14-3-1-10-22-14)19-12-4-6-13(7-5-12)21-16-17-8-2-9-18-16/h1-3,8-10,12-13H,4-7,11H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYRROILFVACRID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)CC2=CC=CS2)OC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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